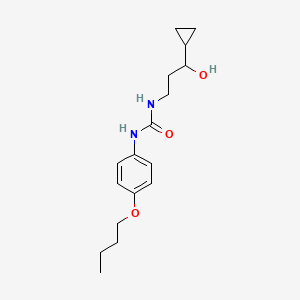
1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea, also known as BPHU, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. BPHU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated. In
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis and Activity of Ureas and Carbamates : Research has been conducted on the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, focusing on their antiarrhythmic and hypotensive properties. For instance, certain compounds demonstrated strong hypotensive action, while others showed antiarrhythmic activity comparable to Propranolol (Chalina, Staneva, & Chakarova, 1998).
Development of Epoxide Hydrolase Inhibitors : A series of N,N'-disubstituted ureas with a conformationally restricted cis- or trans-1,4-cyclohexane were prepared and tested as soluble epoxide hydrolase inhibitors. These compounds showed low nanomolar to picomolar activities against recombinant human sEH, suggesting potential applications in various health conditions (Hwang et al., 2007).
Environmental Chemistry and Toxicology
Electro-Fenton Degradation of Antimicrobials : Studies on the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems have been conducted. This research contributes to understanding the environmental impact and degradation pathways of similar urea-based compounds (Sirés et al., 2007).
Photodegradation of Pesticides : Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides have been performed. This research provides insights into the environmental behavior and degradation processes of urea derivatives in water (Gatidou & Iatrou, 2011).
Biochemistry and Molecular Biology
Nucleoside Antimetabolites Research : Studies on nucleoside antimetabolites, focusing on the structure-activity relationship of the sugar moiety, have been conducted. This research is crucial for understanding the antitumor activities of these compounds and their derivatives (Hattori et al., 1998).
Enzyme-Linked Immunosorbent Assay Development : The development of enzyme-linked immunosorbent assays (ELISA) for detecting urea herbicides like isoproturon in water highlights the applications of urea derivatives in analytical chemistry and bioassays (Katmeh et al., 1994).
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-3-12-22-15-8-6-14(7-9-15)19-17(21)18-11-10-16(20)13-4-5-13/h6-9,13,16,20H,2-5,10-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQKVHBBVBAGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)

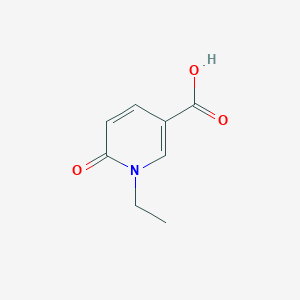
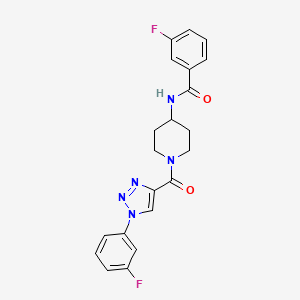
![benzo[d][1,3]dioxol-5-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2976774.png)
![N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2976775.png)
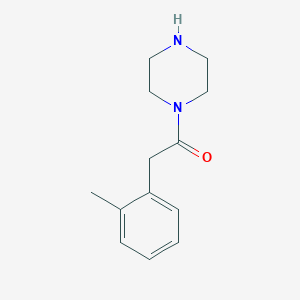
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2976779.png)
![4-(5-amino-1,3,6-trioxo-3,3a,11b,11c-tetrahydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(1H)-yl)benzoic acid](/img/structure/B2976780.png)

![N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2976783.png)
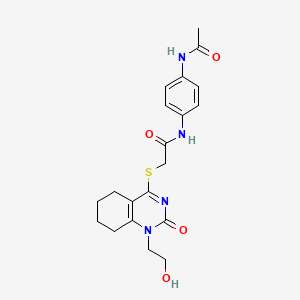
![3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2976785.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-3-carboxamide](/img/structure/B2976786.png)